3-(1H-pyrazol-1-yl)cyclobutan-1-one
Description
Properties
IUPAC Name |
3-pyrazol-1-ylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQOHWJWQPHKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704377-50-3 | |
| Record name | 3-(1H-pyrazol-1-yl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with pyrazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(1H-pyrazol-1-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)cyclobutan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to fit well into the active site of certain enzymes, inhibiting their activity. This interaction is characterized by strong hydrophobic interactions and favorable binding free energy . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
- Ring Strain: The cyclobutanone core in the target compound introduces higher reactivity compared to the planar pyridazine or phenyl rings .
- Electronic Effects: The ketone group in cyclobutanone is a strong electron-withdrawing group, whereas chloro (pyridazine) and amine (phenyl) substituents modulate electron density differently .
- Heteroatoms : Thiophene-based analogs () incorporate sulfur, enabling distinct reactivity (e.g., electrophilic substitution) compared to nitrogen-rich pyrazolyl systems .
Physicochemical Properties
Biological Activity
3-(1H-pyrazol-1-yl)cyclobutan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a cyclobutanone framework fused with a pyrazole moiety. The molecular formula is , and its structure can be represented as follows:
- Molecular Structure :
- SMILES : C1C(CC1=O)N2C=CC=N2
- InChI : InChI=1S/C7H8N2O/c10-7-4-6(5-7)9-3-1-2-8-9/h1-3,6H,4-5H2
This unique combination of a rigid cyclobutane ring and an active pyrazole group contributes to its reactivity and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves various synthetic routes that may include:
- Formation of the cyclobutanone core .
- Introduction of the pyrazole moiety through cyclization reactions.
- Modification of substituents on the pyrazole ring to enhance biological activity.
Antiviral and Antitumoral Properties
Research indicates that compounds containing pyrazole rings often exhibit significant antiviral and antitumoral activities. For instance, this compound has been studied for its interactions with specific biological targets involved in disease pathways.
Key Findings :
- Structural variations in pyrazole derivatives can influence their biological efficacy.
- Preliminary studies suggest that modifications to the pyrazole ring enhance binding affinity towards particular enzymes or receptors.
Comparative Biological Activity
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| 2-(1H-pyrazol-1-yl)cyclobutan-1-ol | Antimicrobial | Hydroxy group enhances reactivity |
| 5-amino-3-(cyanomethyl)-pyrazole | Antitumoral | Strong nucleophilic properties |
| 4,5-dihydro-pyrazole | Antiviral | Stable due to saturation |
Case Studies
Several case studies have highlighted the potential of this compound in drug development:
- Anticancer Activity : A derivative of this compound demonstrated significant apoptotic effects in pancreatic cancer cell lines (PANC-1), suggesting its role as a promising anticancer agent .
- Antibacterial Properties : In vitro studies showed that certain pyrazolone derivatives exhibited substantial antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to enhanced antimicrobial efficacy .
The mechanisms underlying the biological activity of this compound are still under investigation but may involve:
- Enzyme Inhibition : Binding interactions with specific enzymes implicated in disease processes.
- Receptor Modulation : Altering receptor activity through competitive inhibition or allosteric modulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(1H-pyrazol-1-yl)cyclobutan-1-one, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves cyclization or coupling reactions. For example, pyrazole derivatives are often synthesized via Vilsmeier-Haack formylation ( ) or nucleophilic substitution on cyclobutanone precursors. Key intermediates like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde ( ) can be synthesized using literature protocols. Characterization relies on ¹H/¹³C NMR for functional group verification and X-ray crystallography ( ) for structural confirmation. Solvent selection (e.g., DMF for polar intermediates) and temperature control are critical for yield optimization.
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using programs like SHELXL ( ) and WinGX ( ) is standard. Data collection involves mounting a crystal on a diffractometer, followed by structure solution via direct methods (e.g., SHELXD) and refinement with SHELXL. Anisotropic displacement parameters (ORTEP diagrams, ) are analyzed to resolve disorder or thermal motion. For example, the crystal structure of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ( ) was resolved with an R-factor < 0.05, ensuring atomic precision.
Advanced Research Questions
Q. How can discrepancies between experimental (X-ray) and computational (DFT) geometries of this compound be reconciled?
- Methodological Answer : Discrepancies often arise from approximations in DFT functionals or crystal-packing effects. To address this:
- Step 1 : Optimize the DFT method (e.g., B3LYP/6-311++G(d,p) in ) with dispersion corrections for van der Waals interactions.
- Step 2 : Compare bond lengths/angles between X-ray data ( ) and DFT outputs. Deviations > 0.05 Å may indicate solvation effects or lattice strain.
- Step 3 : Perform Hirshfeld surface analysis ( ) to quantify intermolecular interactions influencing experimental geometry.
Q. What strategies improve reaction yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst Optimization : Use Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for pyrazole-cyclobutanone conjugation).
- Solvent Screening : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates ( ).
- In-Situ Monitoring : LC-MS or TLC tracks reaction progress to minimize byproducts. For example, the synthesis of rac-(2R,3S)-3-ethoxy-2-(1H-pyrazol-1-yl)cyclobutan-1-one ( ) achieved >90% purity via iterative solvent washes.
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound analogs?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the pyrazole ring ( ) to enhance binding affinity.
- Biological Assays : Test cytotoxicity (e.g., against A549 lung cancer cells, ) and correlate substituent effects with IC₅₀ values.
- Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase), validated by crystallographic data ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
